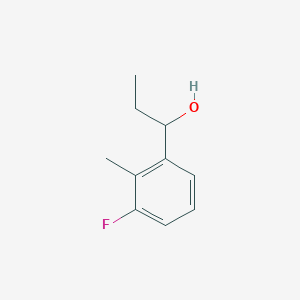

1-(3-Fluoro-2-methylphenyl)propan-1-ol

Description

1-(3-Fluoro-2-methylphenyl)propan-1-ol is a secondary alcohol featuring a propan-1-ol backbone substituted with a 3-fluoro-2-methylphenyl group.

Propriétés

IUPAC Name |

1-(3-fluoro-2-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-3-10(12)8-5-4-6-9(11)7(8)2/h4-6,10,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVAMMGNKYZHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=CC=C1)F)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Aldol Condensation Followed by Reduction

Step 1: Aldol Condensation

3-Fluoro-2-methylbenzaldehyde reacts with propargyl alcohol under basic conditions to form 3-(3-fluoro-2-methylphenyl)prop-2-en-1-ol via an aldol condensation mechanism.- Reagents: Potassium carbonate (K2CO3) as base

- Solvent: Dimethylformamide (DMF)

- Conditions: Room temperature to mild heating

- Mechanism: The aldehyde carbonyl of 3-fluoro-2-methylbenzaldehyde condenses with the hydroxyl-bearing propargyl alcohol to form the allylic alcohol intermediate.

Step 2: Selective Hydrogenation

The α,β-unsaturated double bond in the intermediate is selectively hydrogenated to give the saturated alcohol 1-(3-fluoro-2-methylphenyl)propan-1-ol.- Reagents: Hydrogen gas (H2) with palladium on carbon (Pd-C) catalyst

- Conditions: Atmospheric pressure, room temperature or slightly elevated

- Yield: >95% selectivity for saturation of the double bond without affecting the aromatic fluorine substituent

This two-step sequence is efficient for producing the target alcohol with high purity and yield.

Direct Reduction of Corresponding Ketone or Aldehyde

Alternatively, the compound can be synthesized by reducing a corresponding ketone intermediate, such as 3-(3-fluoro-2-methylphenyl)propan-1-one, using hydride reagents like sodium borohydride (NaBH4). This approach selectively reduces the carbonyl group to the alcohol without affecting fluorine substitution on the aromatic ring.

| Step | Reagent/Condition | Product | Yield/Selectivity |

|---|---|---|---|

| Aldol condensation | K2CO3, DMF, RT | 3-(3-fluoro-2-methylphenyl)prop-2-en-1-ol | Moderate to high |

| Hydrogenation | H2, Pd-C, 1 atm, RT | This compound | >95% selective |

| Carbonyl reduction | NaBH4, MeOH or EtOH | This compound | 80–85% (if ketone used) |

Industrial Production Techniques

Industrial synthesis often employs continuous flow reactors to optimize reaction time, temperature control, and mixing efficiency, which enhances yield and purity. The use of continuous flow technology also allows for better scalability and reproducibility in manufacturing this compound.

-

- Improved reaction control

- Enhanced safety for handling hydrogenation steps

- Higher throughput and consistent product quality

Purification:

Post-reaction, the product is purified by extraction and chromatographic techniques to achieve high purity (>98%), suitable for pharmaceutical or specialty chemical applications.

Reaction Mechanism Insights

- The aldol condensation proceeds via base-catalyzed enolate formation from propargyl alcohol, which attacks the aldehyde carbonyl, forming the allylic alcohol intermediate.

- The subsequent hydrogenation step selectively reduces the carbon-carbon double bond adjacent to the hydroxyl group without affecting the aromatic ring or fluorine substituent.

- The fluorine atom on the aromatic ring exerts an electron-withdrawing effect, slightly influencing the reactivity and directing substitution patterns during further functionalization.

Comparative Analysis with Related Compounds

| Compound | Key Functional Group | Preparation Method Highlights |

|---|---|---|

| This compound | Saturated alcohol | Aldol condensation + selective hydrogenation |

| 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol | Allylic alcohol | Aldol condensation only |

| 3-(3-Fluoro-2-methylphenyl)propan-1-one | Ketone | Reduction by NaBH4 to target alcohol |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Aldol condensation + hydrogenation | 3-fluoro-2-methylbenzaldehyde, propargyl alcohol | K2CO3, DMF; H2, Pd-C, RT | 85–95 | >98 | Industrially scalable, high selectivity |

| Reduction of ketone intermediate | 3-(3-fluoro-2-methylphenyl)propan-1-one | NaBH4, MeOH or EtOH | 80–85 | >95 | Useful when ketone intermediate is available |

Research Findings and Notes

- The presence of fluorine enhances lipophilicity and metabolic stability, making the compound valuable in drug development.

- The mild reaction conditions and selective catalysts used minimize side reactions and preserve the fluorine substituent.

- Continuous flow reactors represent a modern advancement in synthesis, improving efficiency and safety in scale-up.

- Purification by chromatographic methods ensures optical and chemical purity, critical for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Fluoro-2-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(3-fluoro-2-methylphenyl)propan-1-one, using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be further reduced to form the corresponding alkane, 1-(3-fluoro-2-methylphenyl)propane, using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.

Major Products Formed

Oxidation: 1-(3-fluoro-2-methylphenyl)propan-1-one.

Reduction: 1-(3-fluoro-2-methylphenyl)propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

- Synthesis Applications : 1-(3-Fluoro-2-methylphenyl)propan-1-ol serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of the fluorine atom enhances the compound's electrophilicity, making it a valuable intermediate in synthetic pathways.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Used to introduce new functional groups onto the aromatic ring. |

| Coupling Reactions | Can participate in cross-coupling reactions to form biaryl compounds. |

Biological Applications

Enzyme Interaction Studies

- Biochemical Research : The compound is employed in studies focusing on enzyme interactions and metabolic pathways. Its structural features allow it to modulate enzyme activity, making it useful for investigating enzyme mechanisms.

Potential Pharmaceutical Uses

- Drug Development : Research indicates that this compound may have therapeutic potential in developing new pharmaceuticals, particularly in treating neurological disorders due to its ability to interact with biological targets effectively.

| Therapeutic Area | Potential Applications |

|---|---|

| Neurology | Investigated for use in treatments for neurological disorders. |

| Antimicrobial Activity | Preliminary studies suggest efficacy against certain pathogens. |

Industrial Applications

Specialty Chemicals Production

- Chemical Industry : The compound is utilized in producing specialty chemicals with tailored properties for various applications. Its unique characteristics allow it to function as an additive or modifier in chemical formulations.

Case Studies

-

Antimicrobial Efficacy

- A study demonstrated the antimicrobial properties of this compound against specific bacterial strains. This highlights its potential as an active ingredient in antibacterial formulations.

-

Enzyme Mechanism Probing

- Research involving this compound has shown its effectiveness as a biochemical probe for studying enzyme mechanisms, particularly those involved in metabolic pathways related to drug metabolism.

Mécanisme D'action

The mechanism of action of 1-(3-fluoro-2-methylphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets .

Comparaison Avec Des Composés Similaires

Electronic Effects

- Electron-Withdrawing Groups (EWGs): Fluorine (as in the target compound) and chlorine (e.g., 1-(3-Bromophenyl)propan-1-ol) increase the acidity of the hydroxyl group, enhancing hydrogen-bonding capacity and solubility in polar solvents .

- Electron-Donating Groups (EDGs): Methyl and methoxy groups (e.g., 2,2-Dimethyl-3-(3-tolyl)propan-1-ol) reduce acidity and may improve volatility, making such compounds suitable for fragrance formulations .

Steric and Functional Group Influences

- Fluorinated Chains: Pentafluoro derivatives (e.g., C9H6ClF5O) exhibit enhanced thermal and oxidative stability, useful in industrial or high-performance materials .

Activité Biologique

1-(3-Fluoro-2-methylphenyl)propan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a propanol backbone with a fluorinated aromatic substituent. The presence of the fluorine atom can enhance the compound's lipophilicity and bioavailability, which are important factors in drug design.

The biological activity of this compound may involve several mechanisms:

- Enzyme Interaction : The hydroxyl group can form hydrogen bonds with target enzymes or receptors, modulating their activity. This is crucial for compounds that act as enzyme inhibitors or activators.

- Hydrophobic Interactions : The fluorinated aromatic ring can participate in hydrophobic interactions, potentially increasing binding affinity to biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating Minimum Inhibitory Concentration (MIC) values that indicate strong antibacterial activity.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

These findings suggest that this compound could also possess similar antimicrobial properties, warranting further investigation.

Anticancer Activity

Fluorinated compounds have been noted for their anticancer properties. In vitro studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound C | HeLa | 8.49 |

| Compound D | MCF-7 | 11.20 |

These results indicate that the introduction of a fluorine atom in the structure may enhance the anticancer efficacy of the compound.

Case Studies and Research Findings

A series of studies have evaluated the biological activities of related compounds:

- Antibacterial Studies : A study demonstrated that certain alkaloid derivatives exhibited significant antibacterial activity against multi-drug resistant strains, with some derivatives showing complete inhibition at low concentrations .

- Anticancer Evaluations : Research on similar fluorinated phenolic compounds revealed promising results in inhibiting cancer cell proliferation, particularly in breast and cervical cancer models .

- Mechanistic Insights : Studies have suggested that the presence of functional groups such as hydroxyl and fluorine significantly impacts the binding affinity to target proteins involved in disease pathways .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Fluoro-2-methylphenyl)propan-1-ol, and what factors influence the choice of reducing agents?

Methodological Answer: The synthesis typically involves reducing the corresponding ketone precursor, 3-(3-Fluoro-2-methylphenyl)propan-1-one. Key methods include:

- Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ pressure (40–60 psi) in ethanol or THF. Ideal for large-scale production due to mild conditions and high yields .

- Borohydride Reduction : NaBH₄ in ethanol at 0–25°C. Suitable for lab-scale synthesis but may require longer reaction times for sterically hindered substrates .

- Lithium Aluminum Hydride (LiAlH₄) : Effective for highly hindered ketones but requires anhydrous conditions (e.g., diethyl ether) and careful quenching .

Critical Factors : Steric hindrance from the 2-methyl group and electron-withdrawing effects of fluorine influence reducing agent selection. LiAlH₄ is preferred for bulky substrates, while NaBH₄ suffices for less hindered analogs.

Q. How can researchers determine the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis :

- Structural Confirmation :

- NMR (¹H/¹³C) : Identify characteristic peaks (e.g., –OH proton at δ 1.5–2.0 ppm, aromatic protons influenced by fluorine coupling) .

- FT-IR : Validate hydroxyl (3300–3500 cm⁻¹) and C–F (1100–1200 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety precautions are necessary when handling fluorinated aromatic alcohols like this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of vapors (H335) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluoro-2-methylphenyl substituent influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Steric Effects : The 2-methyl group hinders nucleophilic attack at the β-carbon, favoring reactions at the hydroxyl group (e.g., esterification over alkylation) .

- Electronic Effects : The fluorine atom’s electron-withdrawing nature increases the alcohol’s acidity (pKa ~12–14), enhancing its nucleophilicity in deprotonated forms (e.g., alkoxide formation for SN2 reactions) .

Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., competition experiments in Williamson ether synthesis) .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of fluorinated propanol derivatives?

Methodological Answer:

- Data Cross-Validation : Replicate measurements under standardized conditions (e.g., USP methods for boiling point) .

- Computational Modeling : Use COSMO-RS or UNIFAC models to predict solubility in solvents like DMSO or ethanol, accounting for fluorine’s polarity .

- Impurity Analysis : Employ GC-MS to detect trace impurities (e.g., residual ketones) that may alter observed properties .

Case Study : If solubility in water conflicts, measure logP via shake-flask method and compare with DFT-calculated values .

Q. How can enantioselective reduction methods be optimized to achieve high enantiomeric excess (ee) in synthesizing optically active this compound?

Methodological Answer:

- Chiral Catalysts : Use (R)-BINAP-Ru complexes for asymmetric hydrogenation of the ketone precursor. Optimize catalyst loading (1–5 mol%) and H₂ pressure (10–50 bar) .

- Biocatalysis : Screen ketoreductases (e.g., KRED-101) in buffer systems (pH 7–8) with NADPH cofactors for >95% ee .

- Reaction Monitoring : Track ee via chiral HPLC (Chiralpak AD-H column) or polarimetry .

Critical Parameter : Solvent choice (e.g., IPA enhances enantioselectivity in hydrogenation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.